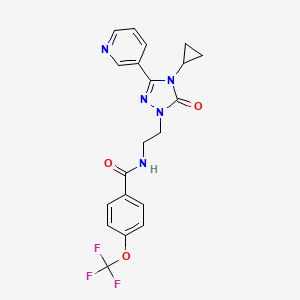

N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide

Description

This compound features a 1,2,4-triazole core substituted with a cyclopropyl group at position 4, a pyridin-3-yl group at position 3, and an ethyl linker to a 4-(trifluoromethoxy)benzamide moiety. The triazole ring system is known for its metabolic stability and ability to engage in hydrogen bonding, while the trifluoromethoxy group enhances lipophilicity and bioavailability . The pyridinyl substituent may contribute to target-binding specificity, particularly in kinase or receptor-mediated pathways.

Properties

IUPAC Name |

N-[2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]-4-(trifluoromethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F3N5O3/c21-20(22,23)31-16-7-3-13(4-8-16)18(29)25-10-11-27-19(30)28(15-5-6-15)17(26-27)14-2-1-9-24-12-14/h1-4,7-9,12,15H,5-6,10-11H2,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYKNEBBDMKKFET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=NN(C2=O)CCNC(=O)C3=CC=C(C=C3)OC(F)(F)F)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F3N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Based Analogues

Key structural variations and their impacts are summarized below:

Key Observations :

- Substituent Effects : The nitroimidazole group in analogs resulted in loss of antimycobacterial activity, whereas nitrothiophen derivatives retained potency. This suggests that electron-withdrawing groups (e.g., trifluoromethoxy in the target compound) may enhance stability without compromising activity .

- Lipophilicity: The trifluoromethoxy group in the target compound likely increases membrane permeability compared to non-fluorinated benzamide derivatives, akin to the enhanced surfactant properties of fluorinated quaternary ammonium compounds in .

Functional Group Contributions

- Triazole vs.

- Cyclopropyl Substitution : The cyclopropyl group at position 4 may reduce steric hindrance compared to bulkier substituents, allowing better target engagement.

Methodological Considerations for Comparison

Similarity Metrics ()

Computational methods such as Tanimoto coefficients or fingerprint-based analyses could quantify structural similarity. For example:

- Tanimoto Index : A comparison of the target compound with nitrothiophen derivatives () might yield a low score due to divergent core structures, highlighting the importance of scaffold-specific optimization .

Experimental Techniques

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.